3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Description
3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an oxadiazole ring with a piperidine and pyridine moiety, making it a versatile scaffold for the development of new chemical entities.
Properties
IUPAC Name |
3-propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-4-16-19-17(23-20-16)12-21-9-6-15(7-10-21)22-13-14-5-3-8-18-11-14/h3,5,8,11,15H,2,4,6-7,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKMHCXCUAVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCC(CC2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves the nucleophilic substitution of a suitable leaving group with piperidine.
Attachment of the pyridine ring: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using boronic acids and bases like sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine: This compound shares a similar piperidine and pyridine moiety but lacks the oxadiazole ring.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3-Propyl-5-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its combination of an oxadiazole ring with piperidine and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable scaffold for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
